2-[(2-Iodophenyl)methoxy]benzaldehyde
Overview
Description
2-[(2-Iodophenyl)methoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11IO2 and its molecular weight is 338.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-iodobenzyl)oxy]benzaldehyde is 337.98038 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
A significant application of benzyloxybenzaldehyde derivatives, including 2-[(2-iodobenzyl)oxy]benzaldehyde, is in the field of cancer research. Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and tested their anticancer activities against the HL-60 cell line. These compounds, including 2-[(2-iodobenzyl)oxy]benzaldehyde, showed notable activity, indicating their potential in cancer treatment (Lin et al., 2005).
Chemical Synthesis and Catalysis
Villuri et al. (2018) described the copper-catalyzed synthesis of 2-aryl-3-cyanobenzofurans and dibenzo[b,f]oxepine-10-carbonitrile derivatives using 2-iodobenzylcyanides, which involve 2-[(2-iodobenzyl)oxy]benzaldehyde as a precursor. This research highlights its role in facilitating complex chemical syntheses (Villuri et al., 2018).
Enzyme Catalysis in Chemical Engineering
Kühl et al. (2007) utilized benzaldehyde derivatives in enzyme catalysis for asymmetric C–C bond formation, showcasing the importance of these compounds in chemical engineering and biocatalysis (Kühl et al., 2007).
Food Preservation and Antimicrobial Properties
Jash et al. (2018) discussed the use of benzaldehyde derivatives for food preservation due to their antimicrobial properties. They developed stable precursors for benzaldehyde, which can be released under specific conditions, offering potential applications in the food industry (Jash et al., 2018).
Oxidative Reactions and Catalysis
Research by Park et al. (2006) and others has shown that benzaldehyde derivatives play a crucial role in various oxidative reactions and catalysis, contributing to the synthesis of different chemical compounds (Park et al., 2006).
Properties
IUPAC Name |
2-[(2-iodophenyl)methoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXYAWQAPONXOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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